Xanthopterin hydrate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

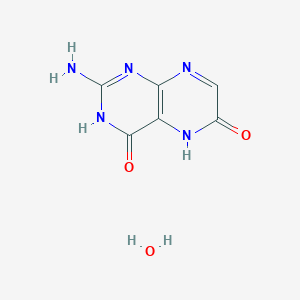

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-3,5-dihydropteridine-4,6-dione;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2.H2O/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4;/h1H,(H,9,12)(H3,7,8,10,11,13);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYCFNCAIXIUMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)NC(=N2)N)NC1=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50975198 | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5979-01-1 | |

| Record name | 4,6-Pteridinedione, 2-amino-3,5-dihydro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-imino-1,5-dihydropteridin-6(2H)-one--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Pteridinedione, 2-amino-1,5-dihydro-, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.111 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Biological Functions of Xanthopterin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthopterin, a pteridine compound found across various biological systems, plays a multifaceted role extending beyond its initial discovery as a pigment. This document provides a comprehensive overview of the known biological functions of xanthopterin, detailing its involvement in enzymatic reactions, cellular proliferation, nucleic acid synthesis, and immunomodulation. Quantitative data from key studies are summarized, and detailed protocols for relevant experimental assays are provided. Furthermore, metabolic pathways and functional relationships are visualized to offer a clear and concise understanding of its activities. This guide is intended to serve as a technical resource for researchers investigating pteridine metabolism, developing novel therapeutic agents, or utilizing xanthopterin as a biomarker.

Role in Metabolism and Biosynthesis

Xanthopterin is a key metabolite in the "xanthopterin branch" of pteridine biosynthesis, a pathway responsible for generating yellow and orange pigments in various organisms, particularly insects.[1][2]

Biosynthesis Pathway

The synthesis of xanthopterin originates from 7,8-dihydropterin. The key enzymatic steps are:

-

Hydroxylation: The enzyme xanthine dehydrogenase (XDH) hydroxylates 7,8-dihydropterin at the 6th position to produce 7,8-dihydroxanthopterin.[1]

-

Oxidation: Subsequently, 7,8-dihydroxanthopterin is oxidized to the yellow pigment xanthopterin, a reaction likely catalyzed by dihydropterin oxidase.[1]

Xanthopterin itself serves as a substrate for further enzymatic conversion. Xanthine dehydrogenase can further convert xanthopterin into the colorless compound leucopterin, which functions as a white pigment in the wings of some butterflies.[1]

Interaction with Xanthine Oxidase

Xanthopterin is a substrate for xanthine oxidase (XO), a homodimeric enzyme crucial for purine metabolism. Unlike substrates such as xanthine, which can cause substrate inhibition at higher concentrations, xanthopterin exhibits a "substrate activation" pattern. This means that higher concentrations of xanthopterin lead to increased turnover rates by the enzyme, suggesting a positive cooperative interaction between the two catalytic subunits of XO.

Effects on Cellular Processes

Xanthopterin has been demonstrated to exert significant inhibitory effects on fundamental cellular processes, including nucleic acid synthesis and cell proliferation, making it a subject of interest in cancer research.

Inhibition of Nucleic Acid Synthesis

Early studies identified xanthopterin as an inhibitor of both ribosomal RNA (rRNA) and DNA synthesis. This activity is thought to be a primary contributor to its anti-proliferative effects. The precise mechanism of inhibition, such as direct interaction with polymerases or disruption of nucleotide pools, remains an area for further investigation.

Anti-Proliferative and Cytotoxic Activity

Xanthopterin demonstrates potent anti-proliferative and cytotoxic effects across various cell lines. Its activity is often dependent on the cell type and its proliferative state.

-

Renal and Prostate Cells: It inhibits the proliferation of primary renal proximal tubule cells (RPTC) and LLC-PK1 cells, particularly when they are in a growth phase. Similarly, it inhibits the growth of malignant human prostate PC-3 cells in a concentration and time-dependent manner.

-

Breast Cancer Cells: In human mammary carcinoma MCF-7 cells, xanthopterin exhibits significant cytotoxicity.

The quantitative effects of xanthopterin on cell viability and proliferation are summarized in the table below.

| Cell Line / System | Effect | Quantitative Data (Concentration) | Reference(s) |

| Human Mammary Carcinoma (MCF-7) | Cytotoxicity / Reduced Viability | IC₅₀ = 109 ± 13 µM | |

| Concanavalin A-stimulated Lymphocytes | Inhibition of Proliferation | Half-maximum inhibition at 1.8 x 10⁻⁵ M (18 µM) | |

| Primary Renal Proximal Tubule Cells (RPTC) | Inhibition of Proliferation | Effective during growth phase | |

| Malignant Human Prostate Cells (PC-3) | Inhibition of Growth | Concentration and time-dependent |

Immunomodulatory Functions

Pteridines are closely linked to the regulation of the immune system. While anabolic pterins like tetrahydrobiopterin can act as co-stimulators for lymphocyte activation, catabolic products such as xanthopterin have an opposing, inhibitory role.

Xanthopterin has been shown to terminate the proliferation of lymphocytes that have been stimulated by the mitogen concanavalin A. This suggests a role in down-regulating immune responses, potentially acting as a feedback mechanism to control lymphocyte expansion. The precise signaling pathway through which xanthopterin exerts this effect is not fully elucidated but represents a key area for future research in immunopharmacology.

Other Biological Roles and Applications

Role in Animal Physiology

-

Pigmentation and Photobiology: Xanthopterin is the primary yellow pigment in the cuticle of the Oriental hornet (Vespa orientalis). It is hypothesized to act as a light-harvesting molecule, potentially converting light into electrical energy, although this remains an active area of research. In the eyes of some birds, like the great horned owl, xanthopterin within xanthophores contributes to their bright yellow eye color.

-

Nutrition: In some animal species, xanthopterin can substitute for folic acid in nutrition.

As a Clinical Biomarker

Urinary and serum levels of pteridines are increasingly studied as non-invasive biomarkers for various pathological states. Elevated levels of xanthopterin have been observed in patients with liver disease and hemolysis. It is also being investigated, often as part of a broader pteridine profile, as a potential biomarker for monitoring cancer progression and the status of the cellular immune system.

Experimental Protocols

Protocol: Cytotoxicity Assessment in MCF-7 Cells via MTS Assay

This protocol is a representative method for determining the cytotoxic effects of xanthopterin on human breast adenocarcinoma MCF-7 cells, based on the methodology used in published studies. The MTS assay measures cell viability by assessing the metabolic reduction of a tetrazolium salt (MTS) by viable cells into a colored formazan product.

Materials:

-

MCF-7 cell line (e.g., ATCC HTB-22)

-

Complete Growth Medium: Eagle's Minimum Essential Medium (EMEM) with 10% Fetal Bovine Serum (FBS), 0.01 mg/ml human insulin, and 1% Penicillin-Streptomycin.

-

This compound stock solution (e.g., in DMSO or 0.1 M NaOH, further diluted in media).

-

MTS reagent solution (containing an electron coupling reagent like PES).

-

Sterile 96-well cell culture plates.

-

Humidified incubator (37°C, 5% CO₂).

-

Microplate spectrophotometer.

Procedure:

-

Cell Seeding: Culture MCF-7 cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the cells and add 100 µL of the diluted xanthopterin solutions to the respective wells (e.g., final concentrations ranging from 7.8 µM to 500 µM). Include wells with medium only (no cells) for background control and wells with cells treated with vehicle only (e.g., DMSO diluted in medium) as a negative control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTS Reagent Addition: Add 20 µL of the MTS reagent solution directly to each well.

-

Final Incubation: Incubate the plate for 1 to 4 hours at 37°C. The incubation time should be optimized to yield a sufficient colorimetric signal without saturation.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the background control wells from all other wells. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of xanthopterin concentration to determine the IC₅₀ value.

Protocol: Quantification in Urine via HPLC

This section outlines the principles of a typical High-Performance Liquid Chromatography (HPLC) method for quantifying xanthopterin in urine, a common application for biomarker studies.

Principle: The method involves separating pteridines from other urine components on a stationary phase (e.g., a reversed-phase C8 or C18 column) using a mobile phase. Detection is typically achieved via fluorescence, as pteridines are naturally fluorescent, or by mass spectrometry (LC-MS/MS) for higher sensitivity and specificity. Due to the potential for reduced pteridines to oxidize, an oxidation step (e.g., with manganese dioxide or iodine) is often performed prior to injection to convert all related pteridines to their stable, aromatic forms for consistent measurement.

Simplified Workflow:

-

Sample Collection: Collect urine samples and store them at -80°C to prevent degradation.

-

Sample Preparation: Thaw samples and centrifuge to remove particulate matter. An optional oxidation step is performed by adding an oxidizing agent, incubating, and then stopping the reaction. Samples are typically diluted with the mobile phase.

-

Chromatographic Separation: Inject the prepared sample into an HPLC system equipped with a suitable column (e.g., LiChrospher C8 RP). An isocratic or gradient elution with a mobile phase (e.g., methanol and a phosphate buffer) is used to separate the analytes.

-

Detection: Monitor the column eluent with a fluorescence detector (e.g., excitation at ~360-380 nm, emission at ~450-460 nm) or a mass spectrometer.

-

Quantification: Compare the peak area of xanthopterin in the sample to a standard curve generated from known concentrations of a xanthopterin standard. Results are often normalized to urinary creatinine concentration to account for variations in urine dilution.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Xanthopterin Hydrate in Cellular Metabolism

Introduction

Xanthopterin is a naturally occurring pteridine derivative, first discovered as a yellow pigment in the wings of butterflies.[1][2] It is characterized by a pteridine ring system with an amino group at position 2 and keto groups at positions 4 and 6.[3][4] this compound is the hydrated form of the compound, which generally offers enhanced water solubility and stability for research applications.[5] While known for its role as a pigment in insects, xanthopterin also participates in various cellular processes and metabolic pathways in microorganisms and mammals. It is an intermediate in the biosynthesis and degradation of folate derivatives and has been shown to influence fundamental cellular activities, including cell growth, differentiation, and nucleic acid synthesis. This guide provides a comprehensive overview of the metabolic role of this compound, detailing its biochemical pathways, quantitative effects on cellular functions, and the experimental protocols used for its study.

Biosynthesis and Degradation Pathways

Xanthopterin is a key metabolite in the complex network of pteridine biosynthesis. Pteridines are synthesized from guanosine triphosphate (GTP) and are precursors to essential cofactors like tetrahydrobiopterin (BH4) and folate.

Biosynthesis: The synthesis of xanthopterin branches off from the main pteridine pathway. The precursor, 7,8-dihydropterin, is hydroxylated at the 6th position by the enzyme xanthine dehydrogenase to form 7,8-dihydroxanthopterin. Subsequently, this intermediate is oxidized, likely by dihydropterin oxidase, to yield the yellow pigment xanthopterin.

Degradation: Xanthopterin can be further metabolized. It serves as a substrate for xanthine oxidase, which converts it into the colorless compound leucopterin, a white pigment in butterfly wings. In some bacteria, a degradation pathway has been identified involving enzymes like pterin deaminase, which converts pterins to lumazines, and lumazine dehydrogenase.

Core Functions in Cellular Metabolism

This compound has been demonstrated to exert significant effects on various cellular processes, often in a manner that is dependent on cell type and proliferative state.

1. Inhibition of Cell Proliferation and Growth: Xanthopterin inhibits the proliferation of several cell types. Studies have shown it impedes the growth of primary renal proximal tubule cells (RPTC) and LLC-PK1 cells, particularly when they are in a growth phase. It also inhibits the growth of malignant cells, including human prostate (PC-3) and breast cancer (MCF-7) cell lines, in a concentration- and time-dependent manner. In vivo experiments have corroborated these findings, where administration of xanthopterin to rats with prostate tumors resulted in smaller tumors.

2. Reduction of Mitochondrial Activity: A key aspect of its cytostatic effect is the reduction of mitochondrial activity. In human mammary carcinoma MCF-7 cells, xanthopterin treatment leads to a significant dose-dependent decrease in mitochondrial function, as measured by cell viability assays like the MTS assay.

3. Inhibition of RNA Synthesis: Xanthopterin is reported to be an inhibitor of RNA synthesis. This mechanism likely contributes to its overall anti-proliferative effects, as halting the production of RNA would disrupt protein synthesis and arrest the cell cycle.

4. Regulation of Enzyme Activity: Xanthopterin interacts with enzymes central to purine and pteridine metabolism. It is a substrate for xanthine oxidase and exhibits a "substrate activation" pattern, meaning higher concentrations of xanthopterin lead to higher turnover rates by the enzyme. This is in contrast to other substrates like xanthine, which can cause substrate inhibition.

Quantitative Data Summary

The biological effects of xanthopterin have been quantified in various studies. The following tables summarize key data points for easy reference.

Table 1: Cytotoxicity Data

| Cell Line | Parameter | Value | Reference(s) |

|---|---|---|---|

| MCF-7 (Human Breast Cancer) | IC₅₀ | 109 ± 13 µM |

| MCF-7 (Human Breast Cancer) | Tested Concentration Range | 7.8 - 500 µM | |

Table 2: Physicochemical and Spectroscopic Properties

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight (Anhydrous) | 179.14 g/mol | |

| Molecular Weight (Hydrate) | 197.15 g/mol | |

| UV Absorption Maxima (pH 7.4) | 233, 280, 386 nm | |

| Fluorescence Maxima (pH 7.4) | Excitation: 386 nm / Emission: 456 nm |

| Mass Spectrometry (ESI) | Molecular Ion (M+) at m/z 179 | |

Table 3: Enzyme Kinetics and Analytical Performance

| Parameter | Description | Value | Reference(s) |

|---|---|---|---|

| Enzyme Interaction | Xanthopterin shows a "substrate activation" pattern with Xanthine Oxidase. | Qualitative |

| Analytical Sensitivity | HPLC-MS/MS Method Detection Limits for various pteridines. | 0.025 - 0.5 µg/L | |

Experimental Protocols

The study of xanthopterin's role in cellular metabolism involves a range of analytical and cell-based techniques. A generalized workflow for investigating its effects is outlined below.

1. Sample Preparation and Compound Identification:

-

Extraction: Pteridines are extracted from biological matrices (e.g., cell culture media, urine, insect tissues).

-

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for separation.

-

Mass Spectrometry (MS): HPLC is often coupled with tandem mass spectrometry (HPLC-MS/MS) for highly sensitive and specific quantification and identification. Electrospray ionization (ESI) is a common method, which detects xanthopterin by its molecular ion at an m/z of 179.

2. Cell-Based Assays:

-

Cell Culture: Relevant cell lines (e.g., MCF-7 breast cancer cells, primary renal cells) are cultured under standard conditions.

-

Dosing: Cells are treated with varying concentrations of this compound for specific time periods (e.g., 24 hours).

-

Viability/Cytotoxicity Measurement: Mitochondrial activity, as an indicator of cell viability, is commonly measured using colorimetric assays like the MTS assay. This allows for the determination of the IC₅₀ value.

3. Spectroscopic Analysis:

-

UV-Visible Spectroscopy: The absorbance spectrum of purified xanthopterin is measured to confirm its identity, with characteristic peaks at 233, 280, and 386 nm.

-

Fluorescence Spectroscopy: Xanthopterin's natural fluorescence (excitation at 386 nm, emission at 456 nm) provides another sensitive method for its detection and quantification.

Role in Disease and Drug Development

The metabolic functions of xanthopterin give it relevance in both disease diagnostics and therapeutic development.

1. Biomarker Potential:

-

Liver Disease: High levels of xanthopterin have been found in patients with liver disease, suggesting its potential as a biomarker.

-

Cancer: Pteridine metabolism is often dysregulated in cancer. Studies on breast cancer cell lines show that folic acid supplementation increases extracellular levels of xanthopterin, providing in vitro evidence for observations of elevated pteridines in the urine of some cancer patients. This highlights its potential use in non-invasive cancer screening.

2. Drug Development Implications:

-

Anti-cancer Agent: The demonstrated anti-proliferative and cytotoxic effects of xanthopterin against cancer cell lines suggest that it, or its derivatives, could be explored as a therapeutic agent. Its ability to inhibit RNA synthesis and reduce mitochondrial activity are relevant mechanisms for cancer therapy.

-

Enzyme Modulation: As a substrate that modulates the activity of xanthine oxidase, xanthopterin could serve as a lead compound for developing drugs that target this enzyme, which is implicated in conditions like gout and cardiovascular disease.

Conclusion

This compound is more than a simple biological pigment; it is an active metabolite with significant roles in fundamental cellular processes. Its position within the pteridine and folate metabolic pathways links it to the synthesis of essential cofactors. Functionally, it acts as a potent modulator of cell proliferation, mitochondrial activity, and RNA synthesis, with demonstrated cytostatic effects on various cell types, including cancer cells. The established analytical methods allow for its precise quantification, and its association with diseases like cancer and liver conditions positions it as a valuable biomarker and a potential starting point for novel therapeutic strategies. For researchers in cellular metabolism and drug development, a thorough understanding of xanthopterin's multifaceted role is crucial for leveraging its full potential in diagnostics and medicine.

References

A Technical Guide to the Discovery and Natural Sources of Xanthopterin Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthopterin, a pteridine derivative, has garnered significant interest within the scientific community due to its diverse biological activities and potential as a biomarker. This technical guide provides a comprehensive overview of the discovery and natural occurrences of xanthopterin hydrate. It details the historical milestones in its isolation and characterization, and presents a thorough examination of its distribution in the animal kingdom, with a focus on insects and mammals. This document consolidates quantitative data on xanthopterin concentrations from various sources into structured tables for comparative analysis. Furthermore, it furnishes detailed experimental protocols for the extraction, isolation, and characterization of this compound, and includes a diagrammatic representation of its biosynthetic pathway in insects to facilitate a deeper understanding of its metabolic origins.

Discovery and Historical Perspective

The story of xanthopterin is intrinsically linked to the early investigations of natural pigments, particularly those adorning the wings of butterflies. The timeline of its discovery and characterization is marked by the contributions of several pioneering scientists.

The formal discovery of the first pteridine compound is credited to the English biochemist Sir Frederick Gowland Hopkins in 1889.[1] He conducted a systematic study of the pigments in the wings of the common brimstone butterfly (Gonepteryx rhamni) and isolated a yellow pigment he named "pterin," derived from the Greek word pteron, meaning wing.[1]

However, it was not until the mid-1920s that the yellow pigment was isolated in a purer form. In 1925 and 1926, the German chemists Heinrich Wieland and Clemens Schöpf, along with their colleagues, successfully re-isolated this yellow pigment from butterfly wings and named it xanthopterin.[1][2] Concurrently, they also isolated a white pigment, which they termed leucopterin.[1]

The definitive chemical structure of xanthopterin, along with isoxanthopterin and leucopterin, was elucidated in 1940 by Purrman. This structural determination was a pivotal moment, providing the foundational understanding of the pteridine ring system and paving the way for further research into the biological significance of these compounds beyond their role as simple pigments.

Natural Sources of this compound

Xanthopterin is a widely distributed natural product, found in a variety of organisms, from insects to mammals. Its presence as a pigment is most evident in the insect world, but it also plays significant roles in mammalian physiology and is found in bodily fluids.

Insects

The most well-known source of xanthopterin is the wings of butterflies, particularly those in the family Pieridae, which includes the whites and sulphurs. The yellow and orange colors of many of these butterflies are due to the presence of xanthopterin and its derivatives. For instance, the violet-absorbing xanthopterin is a major pigment in the yellow and orange-colored Coliadinae subfamily. In contrast, the white Pieris species contain primarily the UV-absorbing leucopterin.

Table 1: Quantitative Data of Xanthopterin in Butterfly Wings

| Butterfly Species | Family | Wing Color | Xanthopterin Concentration (relative abundance) | Reference |

| Gonepteryx rhamni (Brimstone) | Pieridae | Yellow | High | |

| Colias species (Sulphurs) | Pieridae | Yellow/Orange | High (violet-absorbing) | |

| Pieris species (Whites) | Pieridae | White | Low (primarily leucopterin) |

Note: Specific quantitative data for xanthopterin concentration in butterfly wings is not extensively available in absolute units and is often described in relative terms.

Xanthopterin is a key component of the yellow granules found in the cuticle of the Oriental hornet (Vespa orientalis). These yellow stripes on the hornet's abdomen are not merely for coloration; it has been suggested that xanthopterin may act as a light-harvesting molecule, converting light into electrical energy, although this remains an area of active research. The concentration of xanthopterin in the cuticle increases as the hornet matures, reaching a maximum about three days after eclosion.

Table 2: Spectroscopic Properties of Xanthopterin from Vespa orientalis

| Property | Wavelength (nm) | Reference |

| Absorption Maxima | 233, 280, 386 | |

| Excitation Maximum | 386 | |

| Emission Maximum | 456 |

Mammals

Xanthopterin is a normal constituent of mammalian urine, arising from the metabolism of other pteridine compounds. Its concentration in urine can fluctuate and has been investigated as a potential biomarker for various physiological and pathological states. For example, elevated levels of xanthopterin have been observed in patients with liver disease and hemolysis.

Table 3: Quantitative Data of Xanthopterin in Human Urine

| Condition | Xanthopterin Concentration (ng/mL) | Reference |

| Healthy Individuals | No significant change noted in one study | |

| Stomach Cancer Patients | No significant change noted in one study | |

| Patients with Renal Insufficiency | Significantly higher levels |

Note: Urinary xanthopterin levels are often reported in relation to creatinine to account for variations in urine dilution. A study on primate urine found isoxanthopterin to be present in minor concentrations.

Xanthopterin has also been identified in various mammalian tissues, including the pancreas, kidneys, and liver.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and characterization of this compound from its primary natural sources.

Extraction of Xanthopterin from Butterfly Wings

This protocol is adapted from methods used for the analysis of pteridine pigments in butterfly wings.

Materials:

-

Butterfly wings (e.g., from Colias or Pieris species)

-

Aqueous ammonia (NH₄OH), 0.1 M

-

Methanol

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Carefully remove the wings from the butterfly.

-

Place a small, defined section of the wing into a microcentrifuge tube.

-

Add 500 µL of 0.1 M aqueous ammonia to the tube.

-

Vortex the tube for 1 minute to extract the pterin pigments. The solution should take on the color of the wing pigments.

-

Centrifuge the tube at 10,000 x g for 5 minutes to pellet the wing debris.

-

Carefully transfer the supernatant containing the extracted xanthopterin to a clean tube for further analysis.

-

For spectrophotometric analysis, the absorption spectrum of the extract can be measured.

Isolation of Xanthopterin from Oriental Hornet Cuticle

This protocol is based on the methods described for the characterization of pigments in Vespa orientalis.

Materials:

-

Yellow cuticle from the Oriental hornet

-

Mortar and pestle

-

Ammonium hydroxide solution (e.g., 5%)

-

Centrifuge

-

HPLC system with a fluorescence detector

-

Mass spectrometer

Procedure:

-

Dissect the yellow cuticle stripes from the gaster of the hornet.

-

Gently crush the cuticle segments using a mortar and pestle.

-

Suspend the crushed cuticle in an ammonium hydroxide solution.

-

Centrifuge the suspension to pellet the solid debris.

-

Collect the supernatant containing the extracted xanthopterin.

-

The extract can then be analyzed by HPLC for purification and quantification, and by mass spectrometry for structural confirmation.

Isolation and Quantification of Xanthopterin from Urine

This protocol outlines a "dilute-and-shoot" method for the analysis of pteridines in human urine using HPLC.

Materials:

-

Urine sample

-

0.45 µm membrane filter

-

HPLC system with a fluorescence detector

-

C18 reversed-phase column

-

Mobile phase: e.g., a mixture of methanol and a phosphate or Tris-HCl buffer at a specific pH.

Procedure:

-

Collect a mid-stream urine sample. To preserve the integrity of pteridines, protect the sample from light and keep it cool.

-

For immediate analysis, filter the urine sample through a 0.45 µm membrane filter.

-

For more complex analyses or to concentrate the analytes, solid-phase extraction (SPE) can be employed.

-

Inject the filtered urine sample directly into the HPLC system.

-

Separate the pteridines using a C18 column and an appropriate mobile phase.

-

Detect xanthopterin using a fluorescence detector with an excitation wavelength of approximately 386 nm and an emission wavelength of around 456 nm.

-

Quantify the concentration of xanthopterin by comparing its peak area to that of a standard curve prepared with known concentrations of this compound.

Characterization of Xanthopterin

Xanthopterin exhibits characteristic absorption maxima in the UV-visible spectrum. In a neutral pH solution (e.g., pH 7.4), xanthopterin extracted from the Oriental hornet shows absorption maxima at approximately 233 nm, 280 nm, and 386 nm.

Xanthopterin is a fluorescent molecule. When excited at its absorption maximum of around 386 nm, it emits fluorescence with a maximum at approximately 456 nm.

Mass spectrometry is a powerful tool for confirming the identity of xanthopterin. The molecular ion of xanthopterin is observed at a mass-to-charge ratio (m/z) of 179.

Biosynthetic Pathway of Xanthopterin in Insects

In insects, the biosynthesis of pteridines, including xanthopterin, begins with guanosine triphosphate (GTP). A series of enzymatic reactions, often referred to as the "pathway backbone," converts GTP into key intermediates. The "xanthopterin branch" of this pathway leads to the formation of yellow and orange pigments.

The key enzymes involved in this branch are:

-

Xanthine dehydrogenase (XDH): This enzyme hydroxylates 7,8-dihydropterin at position 6 to form 7,8-dihydroxanthopterin.

-

Dihydropterin oxidase: This enzyme is likely responsible for the oxidation of 7,8-dihydroxanthopterin to the yellow pigment xanthopterin.

Xanthopterin itself can be further metabolized. For example, xanthine dehydrogenase can also convert xanthopterin into the colorless compound leucopterin.

Experimental Workflow for Pteridine Extraction and Analysis

Caption: A generalized workflow for the extraction and analysis of xanthopterin.

Pteridine Biosynthesis Pathway: Xanthopterin Branch

Caption: The biosynthetic pathway leading to xanthopterin in insects.

Conclusion

The discovery of this compound, originating from the vibrant pigments of butterfly wings, has led to the recognition of its widespread presence and diverse roles in the biological world. From providing coloration in insects to being a metabolic product in mammals with potential as a disease biomarker, xanthopterin continues to be a subject of scientific inquiry. The standardized protocols and compiled quantitative data presented in this guide are intended to serve as a valuable resource for researchers, facilitating further exploration into the chemistry, biology, and potential applications of this intriguing natural compound. The elucidation of its biosynthetic pathway provides a framework for understanding its metabolic regulation and offers targets for future research in areas such as insect physiology and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Xanthopterin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of xanthopterin hydrate. It includes detailed experimental protocols for its characterization and visualization of its known signaling pathway interactions, designed to support research and development efforts.

Chemical Structure and Identification

Xanthopterin is a pteridine compound, a class of heterocyclic molecules composed of fused pyrimidine and pyrazine rings. The "-pterin" suffix indicates a 2-amino-4-oxo-pteridine core structure. This compound exists as a yellow to brown crystalline solid.

Caption: Chemical structure of Xanthopterin.

Note: The DOT language is not well-suited for generating complex 2D chemical structures. A raster image is provided for clarity.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅N₅O₂·xH₂O | [1] |

| Molar Mass (anhydrous) | 179.14 g/mol | [1] |

| Appearance | Light yellow to brown powder/crystal | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | ||

| DMSO | 1 mg/mL; 4 mg/mL (with sonication and heating); 5 mg/mL (with ultrasonic and warming to 80°C) | [2] |

| Methanol | Slightly soluble | |

| Water | Slightly soluble | |

| UV-Vis Absorption Maxima | 233, 280, 386 nm (in aqueous buffer, pH 7.4) | |

| Fluorescence | Excitation: 386 nm, Emission: 456 nm (in aqueous buffer, pH 7.4) |

Experimental Protocols

Spectroscopic Analysis

3.1.1. UV-Visible Spectroscopy

This protocol outlines the general procedure for obtaining the UV-Vis absorption spectrum of this compound.

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 0.1 M NaOH) and then dilute it to the desired concentration with an aqueous buffer (e.g., phosphate buffer, pH 7.4) to achieve an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the same buffer used to dilute the sample and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the sample holder of the spectrophotometer.

-

Data Acquisition: Scan the sample from a suitable starting wavelength to an ending wavelength (e.g., 200 - 500 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

3.1.2. Mass Spectrometry

The following is a general protocol for the analysis of pteridines, including xanthopterin, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation (from biological fluids):

-

To an aliquot of the biological sample (e.g., 100 µL of urine), add an oxidizing agent such as manganese dioxide (10 µL of a 1 mg/mL suspension in water) to convert unstable reduced pteridines to their oxidized forms.

-

Vortex the mixture and then centrifuge to pellet the oxidizing agent.

-

Dilute the supernatant with the initial mobile phase.

-

Filter the diluted sample through a 0.22 µm syringe filter before injection.

-

-

Liquid Chromatography:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used with Mobile Phase A consisting of water with 0.1% formic acid and Mobile Phase B consisting of acetonitrile with 0.1% formic acid.

-

Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for pteridines.

-

Analysis: Acquire full scan mass spectra to identify the protonated molecular ion ([M+H]⁺) of xanthopterin (m/z 179). Perform MS/MS on the parent ion to obtain a characteristic fragmentation pattern for confirmation. A common fragment is observed at m/z 153, corresponding to the loss of a cyano group (-CN).

-

Cell Viability Assay (MTS Assay)

This protocol describes the use of the MTS assay to determine the cytotoxic effects of this compound on a cell line of interest.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent used to dissolve xanthopterin, e.g., DMSO).

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Biological Activity and Signaling Pathways

This compound has been shown to possess biological activities, notably the inhibition of RNA synthesis and the modulation of cell growth and proliferation. Its effects are particularly observed in lymphocytes and renal cells.

Inhibition of Lymphocyte Activation

Xanthopterin can inhibit the proliferation of lymphocytes. This is significant in the context of immune response regulation. The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are central to lymphocyte activation. While the exact molecular target of xanthopterin is not fully elucidated, its inhibitory action likely interferes with one or more components of these cascades.

Caption: Postulated inhibition of lymphocyte activation by xanthopterin.

Modulation of Renal Cell Growth

Xanthopterin has been observed to induce renal growth and hypertrophy in animal models. The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival in renal cells and is often dysregulated in renal cell carcinoma. It is plausible that xanthopterin exerts its effects on renal cells by modulating this pathway.

Caption: Potential modulation of the PI3K/Akt pathway in renal cells by xanthopterin.

Regulation of the Cell Cycle

The effects of xanthopterin on cell proliferation are ultimately mediated by its influence on the cell cycle. Key regulators of the cell cycle include cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. The inhibition of proliferation by xanthopterin likely involves the arrest of the cell cycle at one of its checkpoints, possibly through the modulation of CDK/cyclin complex activity.

Caption: Putative sites of cell cycle arrest induced by xanthopterin.

Conclusion

This compound is a pteridine compound with defined physicochemical properties and notable biological activities, including the inhibition of RNA synthesis and the modulation of cell proliferation. This guide provides foundational information and experimental protocols to facilitate further research into its mechanisms of action and potential therapeutic applications. The provided diagrams of signaling pathways represent current understanding and hypotheses that warrant further investigation to elucidate the precise molecular targets of xanthopterin.

References

Spectroscopic Properties of Xanthopterin Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Xanthopterin hydrate, a pteridine compound of significant interest due to its biological activities, including the inhibition of RNA synthesis and cell proliferation.[1][2] This document details the available spectroscopic data, outlines experimental protocols for its characterization, and illustrates its known biological effects.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

UV-Visible Absorption Spectroscopy

| pH | λmax (nm) |

| 1.0 | 261, 356 |

| 7.0 | 278, 390 |

| 7.4 | 233, 280, 386 |

| 13.0 | 255, 394 |

Fluorescence Spectroscopy

| Parameter | Wavelength (nm) |

| Excitation Maximum | 386 |

| Emission Maximum | 456 |

| Alternate Maxima | 380/440, 400/460 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

An FTIR spectrum of xanthopterin has been recorded using the KBr wafer technique.[3] However, a detailed list of absorption bands is not publicly available.

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible spectroscopic data. The following are standard protocols for the analysis of pteridine compounds like this compound.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as ethanol, methanol, or a buffered aqueous solution of a specific pH. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.

-

Baseline Correction: A baseline spectrum is recorded using a cuvette containing only the solvent.

-

Sample Measurement: The sample cuvette is placed in the spectrophotometer, and the absorption spectrum is recorded over a wavelength range of 200-500 nm.

-

Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as a pH 8.5 KH₂PO₄-NaOH buffer.

-

Instrument Setup: A spectrofluorometer is used. For synchronous fluorescence, the wavelength interval (Δλ) between the excitation and emission monochromators is set to a constant value (e.g., 65 nm).

-

Data Acquisition:

-

Standard Fluorescence: An excitation wavelength (e.g., 386 nm) is set, and the emission spectrum is scanned to find the emission maximum. Subsequently, the emission wavelength is set to the maximum, and the excitation spectrum is scanned.

-

Synchronous Fluorescence: The synchronous fluorescence spectrum is recorded by scanning both monochromators with a constant Δλ.

-

-

Data Analysis: The excitation and emission maxima are determined from the respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its carbon and hydrogen atoms.

Methodology:

-

Sample Preparation: 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆ or D₂O, in an NMR tube.

-

Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added for ¹H and ¹³C NMR chemical shift referencing.

-

Data Acquisition:

-

A ¹H NMR spectrum is acquired to determine proton chemical shifts and coupling constants.

-

A ¹³C NMR spectrum is acquired to identify all unique carbon environments.

-

-

Data Processing: The raw data is processed using appropriate software to obtain the final spectra for analysis and peak assignment.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound based on their vibrational frequencies.

Methodology (KBr Pellet Method):

-

Grinding: 1-2 mg of this compound is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: The powder is transferred to a pellet press die, and pressure (8-10 tons) is applied for several minutes to form a transparent or translucent pellet.

-

Instrument Setup: The FTIR spectrometer is set to a spectral range of 4000 - 400 cm⁻¹, a resolution of 4 cm⁻¹, and 16-64 scans are co-added to improve the signal-to-noise ratio.

-

Data Acquisition: A background spectrum of the empty sample holder is recorded, followed by the spectrum of the KBr pellet containing the sample.

-

Data Analysis: The background is subtracted from the sample spectrum, and the wavenumbers of the major absorption bands are identified.

Biological Activity and Related Pathways

This compound has been shown to inhibit RNA synthesis and affect cell growth and differentiation.[1] This has implications for its potential use in drug development, particularly in oncology.

Logical Workflow of Xanthopterin's Biological Effects

The following diagram illustrates the logical relationship between the known biological activities of this compound.

Caption: Logical workflow of this compound's inhibitory effects.

Experimental Workflow for Spectroscopic Analysis

The diagram below outlines a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for spectroscopic characterization of this compound.

References

Xanthopterin Hydrate: A Technical Overview for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical guide to Xanthopterin hydrate, a pteridine compound with diverse biological activities. It covers its chemical and physical properties, synthesis, biological roles, and relevant experimental protocols.

Core Chemical and Physical Data

Xanthopterin is a pteridine derivative that exists in both anhydrous and hydrated forms. The hydrate is commonly used in research settings. Key quantitative data for both forms are summarized below.

| Property | This compound | Xanthopterin (Anhydrous) |

| CAS Number | 5979-01-1[1][2][3][4] | 119-44-8 |

| Molecular Formula | C₆H₇N₅O₃[3] | C₆H₅N₅O₂ |

| Molecular Weight | 197.15 g/mol | 179.14 g/mol |

| Appearance | Light yellow to yellow solid | Yellow, crystalline solid |

| Solubility | Slightly soluble in DMSO, Methanol, and Water. For instance, solubility in DMSO is approximately 4-5 mg/mL, which may require sonication and warming to 80°C. | - |

| Excitation/Emission Max | 386/456 nm | - |

Biological Role and Signaling Pathways

Xanthopterin plays a significant role in various biological processes, from pigmentation in insects to the modulation of the mammalian immune system.

Key Biological Functions:

-

Pigmentation: Xanthopterin is a well-known yellow pigment found in the wings of many butterfly species and in the cuticle of insects like the Oriental hornet.

-

Immune System Modulation: It acts as a modulator of lymphocyte activation. While some pterin precursors amplify lectin-induced lymphocyte stimulation, catabolites like xanthopterin and isoxanthopterin can terminate their proliferation.

-

Inhibition of RNA Synthesis: Xanthopterin has been shown to inhibit RNA synthesis, an effect that precedes the inhibition of DNA synthesis.

-

Cell Growth and Differentiation: Studies have indicated that xanthopterin affects cell growth and differentiation. In rats, administration of xanthopterin has been linked to renal growth and hypertrophy.

-

Nutritional Role: In some animal species, xanthopterin can substitute for folic acid in their nutritional requirements.

Biosynthesis Pathway of Xanthopterin in Insects

The biosynthesis of xanthopterin is a multi-step enzymatic process starting from guanosine triphosphate (GTP). This pathway is crucial for the production of various pteridine pigments in insects.

Caption: Biosynthesis pathway of Xanthopterin in insects.

Experimental Protocols

This section details methodologies for key experiments involving xanthopterin.

Cytotoxicity Assessment using MTS Assay in MCF-7 Cells

This protocol is based on studies evaluating the cytotoxic effects of xanthopterin on the human breast cancer cell line, MCF-7.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound in MCF-7 cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., MEM with 5% calf serum)

-

This compound

-

DMSO (for stock solution)

-

96-well plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Plate MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with the complete growth medium to achieve final concentrations ranging from 7.8 µM to 500 µM. Ensure the final DMSO concentration in the wells is non-toxic (typically <0.5%).

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of xanthopterin. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Assay: Add 20 µL of the MTS reagent to each well. Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the xanthopterin concentration to determine the IC₅₀ value. The reported IC₅₀ for xanthopterin in MCF-7 cells is approximately 109 µM.

RNA Synthesis Inhibition Assay in Lymphocytes

This protocol outlines a general procedure to assess the inhibitory effect of xanthopterin on RNA synthesis in stimulated lymphocytes, based on published findings.

Objective: To measure the effect of this compound on total RNA synthesis in concanavalin A-stimulated lymphocytes.

Materials:

-

Isolated murine spleen lymphocytes

-

RPMI-1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics

-

Concanavalin A (ConA)

-

This compound

-

[³H]-Uridine (radiolabel for RNA synthesis)

-

Scintillation fluid and counter

-

Cell harvester and filter mats

Procedure:

-

Lymphocyte Stimulation: Culture isolated lymphocytes in a 96-well plate at a density of 1-2 x 10⁶ cells/mL. Stimulate the cells with an optimal concentration of Concanavalin A (e.g., 2-5 µg/mL).

-

Xanthopterin Treatment: Simultaneously, treat the cells with various concentrations of this compound. Include an untreated stimulated control.

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

-

Radiolabeling: Pulse the cells by adding 1 µCi of [³H]-Uridine to each well for the final 4-6 hours of incubation.

-

Cell Harvesting: Harvest the cells onto glass fiber filter mats using a cell harvester. The filter mats will trap the radiolabeled RNA.

-

Scintillation Counting: Dry the filter mats and place them in scintillation vials with scintillation fluid. Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Compare the CPM of the xanthopterin-treated groups to the stimulated control group to determine the percentage of inhibition of RNA synthesis.

Chemical Synthesis of Xanthopterin

A common method for the synthesis of xanthopterin involves the oxidation of dihydroxanthopterin.

Objective: To synthesize Xanthopterin from Dihydroxanthopterin monohydrate.

Materials:

-

Dihydroxanthopterin monohydrate

-

Potassium hydroxide (KOH)

-

Potassium permanganate (KMnO₄)

-

Deionized water

-

Centrifuge

Procedure:

-

Dissolution: Dissolve Dihydroxanthopterin monohydrate in an aqueous solution of potassium hydroxide at room temperature.

-

Oxidation: Slowly add a solution of potassium permanganate dropwise to the reaction mixture over approximately 10 minutes. This will oxidize the dihydroxanthopterin.

-

Separation: A precipitate of manganese dioxide will form. Coagulate the precipitate and separate the solution by centrifugation.

-

Purification: The supernatant contains the synthesized xanthopterin. Further purification steps, such as acidification to precipitate the product, may be necessary.

Conclusion

This compound is a multifaceted compound with important roles in biochemistry and cell biology. Its well-characterized chemical properties and diverse biological activities, particularly in immune modulation and as an inhibitor of nucleic acid synthesis, make it a valuable tool for researchers in various fields, including oncology and immunology. The protocols and data presented in this guide offer a solid foundation for further investigation into the therapeutic and biological potential of this intriguing pteridine.

References

Xanthopterin Hydrate as an RNA Synthesis Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthopterin, a pteridine compound found in various biological systems, has demonstrated inhibitory effects on fundamental cellular processes, including RNA synthesis. This technical guide provides a comprehensive overview of the current understanding of xanthopterin hydrate as an inhibitor of RNA synthesis. It consolidates available quantitative data, outlines detailed experimental protocols for investigating its mechanism of action, and visualizes potential signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers in oncology, virology, and molecular biology, as well as for professionals in drug discovery and development who are interested in the therapeutic potential of pteridine derivatives.

Introduction

Pteridines are a class of heterocyclic compounds comprising fused pyrimidine and pyrazine rings that are synthesized by many organisms and play crucial roles as pigments, enzymatic cofactors, and signaling molecules.[1] Xanthopterin is a pteridine derivative that has been investigated for its various biological activities, including its effects on cell growth and proliferation.[2][3] Notably, early studies have indicated that xanthopterin can inhibit the synthesis of ribosomal RNA and DNA, suggesting its potential as a modulator of nucleic acid metabolism.[4] This guide focuses specifically on the role of this compound as an inhibitor of RNA synthesis, a process fundamental to cell viability and function. Dysregulation of RNA synthesis is a hallmark of numerous diseases, including cancer and viral infections, making inhibitors of this process valuable subjects of research and potential therapeutic agents.

Quantitative Data on the Biological Activity of Xanthopterin

Quantitative assessment of the biological effects of xanthopterin is crucial for understanding its potency and therapeutic window. The available data primarily focuses on its cytotoxic effects, which are an indirect measure of its impact on essential cellular processes like RNA synthesis.

Table 1: Cytotoxicity of Xanthopterin in Human Cancer Cell Lines

| Cell Line | Assay Type | Endpoint | IC50 (µM) | Reference |

| MCF-7 (Human breast adenocarcinoma) | MTS Assay | Cell Viability | 109 ± 13 | [3] |

Note: The IC50 value represents the concentration of a substance that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Mechanism of Action: Inhibition of RNA Synthesis

While it is established that xanthopterin inhibits RNA synthesis, the precise molecular mechanism remains to be fully elucidated. The process of RNA synthesis, or transcription, is catalyzed by RNA polymerases and involves multiple stages: initiation, elongation, and termination. Inhibition can occur at any of these steps through various mechanisms.

Based on the actions of other known RNA synthesis inhibitors, potential mechanisms for xanthopterin could include:

-

Direct Inhibition of RNA Polymerase: Xanthopterin may bind directly to the RNA polymerase enzyme, either at the active site or at an allosteric site, thereby preventing its catalytic activity.

-

Interference with DNA Template Binding: The compound could intercalate into the DNA template or bind to the transcription bubble, physically obstructing the progression of RNA polymerase.

-

Inhibition of Transcription Factor Activity: Xanthopterin might interfere with the function of essential transcription factors required for the initiation of transcription at specific gene promoters.

Further research is necessary to pinpoint the exact mechanism. The experimental protocols outlined in Section 5 provide a framework for such investigations.

Potential Signaling Pathways Modulated by Xanthopterin

The inhibitory effect of xanthopterin on RNA synthesis may be a downstream consequence of its modulation of upstream signaling pathways that regulate gene expression and cell growth. While direct evidence linking xanthopterin to specific signaling pathways in the context of RNA synthesis inhibition is limited, studies on other natural compounds and related pteridine derivatives suggest potential avenues of investigation.

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Its downstream effectors include transcription factors that control the expression of genes essential for ribosome biogenesis and protein synthesis, both of which are tightly linked to RNA synthesis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in transducing extracellular signals to the nucleus to regulate gene expression in response to various stimuli.

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the immune and inflammatory responses, as well as cell survival and proliferation. Interestingly, a related pteridine, neopterin, has been shown to activate NF-κB.

Further investigation is required to determine if xanthopterin directly or indirectly modulates these or other signaling pathways to exert its inhibitory effect on RNA synthesis.

Experimental Protocols

To further elucidate the mechanism of RNA synthesis inhibition by this compound, the following experimental protocols are proposed.

In Vitro Transcription Assay

This assay directly measures the effect of xanthopterin on the activity of RNA polymerase in a cell-free system.

Objective: To determine if this compound directly inhibits the catalytic activity of RNA polymerase.

Materials:

-

Purified RNA polymerase (e.g., T7, SP6, or human RNA Polymerase II)

-

Linear DNA template containing a promoter for the specific RNA polymerase

-

Ribonucleotide triphosphates (NTPs), including a labeled nucleotide (e.g., [α-³²P]UTP or a fluorescently tagged UTP)

-

Transcription buffer

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

RNase inhibitor

-

Stop solution (e.g., EDTA)

-

Denaturing polyacrylamide gel or other method for RNA analysis

Procedure:

-

Assemble transcription reactions in microcentrifuge tubes at room temperature to prevent precipitation of buffer components. The reaction should contain transcription buffer, DTT, NTPs (including the labeled NTP), and the DNA template.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the transcription reaction by adding RNA polymerase.

-

Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 1 hour).

-

Terminate the reactions by adding the stop solution.

-

Analyze the synthesized RNA by denaturing polyacrylamide gel electrophoresis followed by autoradiography or fluorescence imaging.

-

Quantify the amount of synthesized RNA in each reaction to determine the dose-dependent inhibitory effect of xanthopterin.

Cellular RNA Synthesis Assay (Uridine Incorporation)

This assay measures the rate of newly synthesized RNA in cultured cells by monitoring the incorporation of a labeled uridine analog.

Objective: To quantify the inhibitory effect of this compound on global RNA synthesis in living cells.

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

This compound stock solution

-

Labeled uridine analog (e.g., 5-ethynyluridine (EU) or [³H]-uridine)

-

For EU: Click-iT® RNA Alexa Fluor® Imaging Kit or equivalent

-

For [³H]-uridine: Scintillation counter and scintillation fluid

-

Cell lysis buffer (for [³H]-uridine assay)

-

Trichloroacetic acid (TCA) (for [³H]-uridine assay)

-

Glass fiber filters (for [³H]-uridine assay)

Procedure (using 5-ethynyluridine):

-

Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a predetermined time.

-

Add 5-ethynyluridine (EU) to the cell culture medium and incubate for a short period (e.g., 1-2 hours) to label newly synthesized RNA.

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Perform the click reaction to conjugate a fluorescent azide to the incorporated EU.

-

Stain the cell nuclei with a DNA dye (e.g., DAPI).

-

Image the cells using a fluorescence microscope or analyze by flow cytometry.

-

Quantify the fluorescence intensity of the newly synthesized RNA in the nucleus of each cell.

Conclusion and Future Directions

This compound has been identified as an inhibitor of RNA synthesis, a finding with potential implications for the development of new therapeutic agents. However, a significant knowledge gap remains regarding its precise mechanism of action and its effects on cellular signaling pathways. The quantitative data available is limited, highlighting the need for more extensive studies across a broader range of cell lines and experimental systems.

Future research should focus on:

-

Elucidating the Molecular Target: Determining whether xanthopterin directly interacts with RNA polymerase, DNA, or transcription factors.

-

Comprehensive Dose-Response Studies: Establishing detailed dose-response curves for RNA synthesis inhibition in various cancer and normal cell lines.

-

Signaling Pathway Analysis: Investigating the impact of xanthopterin on key signaling pathways, such as PI3K/Akt/mTOR, MAPK, and NF-κB, to understand the upstream regulation of its inhibitory effects.

-

In Vivo Efficacy: Evaluating the anti-tumor or anti-viral efficacy of this compound in preclinical animal models.

The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for advancing our understanding of this compound as an RNA synthesis inhibitor and for exploring its potential as a lead compound in drug discovery programs.

References

- 1. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxicity of xanthopterin and isoxanthopterin in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition by certain pteridines of ribosomal RNA and DNA synthesis in developing Oncopeltus eggs - PubMed [pubmed.ncbi.nlm.nih.gov]

Xanthopterin Hydrate: An In-depth Technical Guide on its Effects on Cell Growth and Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Xanthopterin, a pteridine compound found in various biological systems, has demonstrated notable effects on cellular processes, particularly cell growth and proliferation. This technical guide provides a comprehensive overview of the current understanding of Xanthopterin hydrate's impact on cell growth and differentiation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes known mechanistic aspects and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction

Xanthopterin is a naturally occurring pteridine derivative that has been the subject of research due to its diverse biological activities. Pteridines are heterocyclic compounds that play crucial roles as cofactors in various enzymatic reactions and are involved in pigmentation in insects. Xanthopterin, in particular, has been shown to influence cell proliferation and differentiation in various cell types. Its effects appear to be cell-type and context-dependent, exhibiting inhibitory actions on some cancer cell lines and lymphocytes while its role in differentiation is an emerging area of investigation. This guide consolidates the available scientific information to provide a detailed understanding of this compound's cellular effects.

Quantitative Data on Cell Growth and Viability

The cytotoxic and anti-proliferative effects of this compound have been quantified in several studies. The following tables summarize the key findings.

Table 1: Cytotoxicity of this compound in MCF-7 Human Breast Cancer Cells[1]

| Parameter | Value (µM) | Cell Line | Assay |

| IC50 | 109 ± 13 | MCF-7 | MTS Assay |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Qualitative Summary of Anti-proliferative Effects of Xanthopterin

| Cell Line | Effect | Observations | Reference |

| Primary Renal Proximal Tubule Cells (RPTC) | Inhibition of proliferation | Effective in the growth phase; relatively insensitive at confluence. | [1] |

| LLC-PK1 (Porcine Kidney Epithelial Cells) | Inhibition of proliferation | Effective in the growth phase; relatively insensitive at confluence. | [1] |

| PC-3 (Human Prostate Cancer Cells) | Inhibition of growth | Concentration and time-dependent inhibition. | [1] |

| Dunning R3327 AT-3 (Rat Prostate Tumor Cells) | Inhibition of tumor growth | In vitro exposure before in vivo inoculation resulted in smaller tumors. | [1] |

| Concanavalin A-stimulated Lymphocytes | Termination of proliferation | Xanthopterin acts as a catabolite that terminates lectin-induced lymphocyte proliferation. |

Known Mechanism of Action

The primary mechanism of action identified for Xanthopterin is the inhibition of nucleic acid synthesis.

Inhibition of RNA and DNA Synthesis

Studies have indicated that this compound inhibits RNA synthesis, and this action precedes the inhibition of DNA synthesis. This suggests that its primary effect is on transcription, which subsequently impacts DNA replication and cell proliferation. The precise molecular target within the RNA synthesis machinery has not been fully elucidated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the effects of this compound on cell viability, apoptosis, and protein expression.

MTS Assay for Cell Viability

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

-

96-well cell culture plates

-

Cells of interest (e.g., MCF-7)

-

Complete cell culture medium

-

This compound stock solution

-

MTS reagent (containing phenazine ethosulfate - PES)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time. Include both untreated and positive controls.

-

Cell Harvesting: Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Western Blotting for Protein Expression Analysis

Western blotting allows for the detection and quantification of specific proteins, which can be used to investigate the effect of this compound on signaling pathways, cell cycle regulation, and apoptosis.

Materials:

-

Cells and this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary and secondary antibodies

-

Chemiluminescent or fluorescent detection reagents

-

Imaging system

Protocol:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein per lane and separate them by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Effect on Cell Differentiation

The influence of this compound on cell differentiation is an area that requires more extensive research.

Lymphocyte Activation

Xanthopterin has been shown to terminate the proliferation of lectin-induced lymphocytes. This suggests a potential role in modulating immune responses by controlling lymphocyte expansion. The specific effects on the differentiation of lymphocyte subsets (e.g., Th1, Th2, Th17, Treg) and the expression of key differentiation markers (CD markers) have not been extensively characterized.

Myeloid Differentiation

The differentiation of myeloid progenitor cells into mature myeloid cells like granulocytes and monocytes is a tightly regulated process involving key transcription factors such as PU.1 and C/EBPα. Currently, there is a lack of direct evidence from the searched literature detailing the specific effects of this compound on these transcription factors or the overall process of myeloid differentiation.

Signaling Pathways